molecular formula C7H3BrClFO2 B6146999 2-bromo-3-chloro-4-fluorobenzoic acid CAS No. 170108-04-0

2-bromo-3-chloro-4-fluorobenzoic acid

Cat. No. B6146999
CAS RN: 170108-04-0
M. Wt: 253.5
InChI Key:
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Description

2-Bromo-3-chloro-4-fluorobenzoic acid, also known as 2-BCFBA, is a synthetic organic compound with a molecular formula of C7H3BrClFO2. It is a derivative of benzoic acid, and is commonly used in the synthesis of pharmaceuticals and other organic compounds. It is also used as a reagent in organic synthesis, and as a catalyst in various reactions.

Scientific Research Applications

2-bromo-3-chloro-4-fluorobenzoic acid is used in various scientific research applications, such as the synthesis of pharmaceuticals and other organic compounds. It is also used in the synthesis of heterocyclic compounds, such as pyrazoles, thiazoles, and oxazoles. It has also been used in the synthesis of peptides, and as a catalyst in organic synthesis.

Mechanism of Action

2-bromo-3-chloro-4-fluorobenzoic acid is an organic acid, and its mechanism of action is primarily through acid-base reactions. It is an acidic compound, and when it reacts with a base, it forms a salt. The salt can then be used in further reactions, such as the synthesis of pharmaceuticals and other organic compounds.
Biochemical and Physiological Effects
2-bromo-3-chloro-4-fluorobenzoic acid has been found to have a low toxicity in animals, with no observed adverse effects. It is also not known to have any significant biochemical or physiological effects.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-bromo-3-chloro-4-fluorobenzoic acid in laboratory experiments is its high yield and purity. It is also relatively easy to synthesize and purify, and is not known to have any significant adverse effects. The main limitation of using 2-bromo-3-chloro-4-fluorobenzoic acid is that it is a relatively expensive compound.

Future Directions

The future directions for research on 2-bromo-3-chloro-4-fluorobenzoic acid include further studies on its mechanism of action, as well as its potential applications in the synthesis of pharmaceuticals and other organic compounds. Additionally, further research is needed to explore the potential biochemical and physiological effects of this compound. Additionally, further research is needed to explore the potential uses of 2-bromo-3-chloro-4-fluorobenzoic acid as a catalyst in organic synthesis.

Synthesis Methods

2-bromo-3-chloro-4-fluorobenzoic acid is synthesized by the reaction of 2-bromo-3-chloro-4-fluorobenzaldehyde with sodium hydroxide in an aqueous solution. The reaction of the aldehyde with the sodium hydroxide produces the sodium salt of the acid, which is then isolated and purified by recrystallization. The yield of the reaction is typically high, and the purity of the product can be improved by further recrystallization.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 2-bromo-3-chloro-4-fluorobenzoic acid can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2-nitrobenzoic acid", "thionyl chloride", "sodium nitrite", "copper(I) bromide", "sodium fluoride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "hydrogen peroxide", "water" ], "Reaction": [ "Step 1: Nitration of 2-nitrobenzoic acid with a mixture of nitric and sulfuric acids to yield 2-nitro-4-carboxybenzoic acid", "Step 2: Conversion of 2-nitro-4-carboxybenzoic acid to 2-chloro-4-carboxybenzoic acid by reaction with thionyl chloride", "Step 3: Diazotization of 2-chloro-4-carboxybenzoic acid with sodium nitrite and hydrochloric acid to form the diazonium salt", "Step 4: Coupling of the diazonium salt with copper(I) bromide to yield 2-bromo-4-carboxybenzoic acid", "Step 5: Conversion of 2-bromo-4-carboxybenzoic acid to 2-bromo-3-chloro-4-carboxybenzoic acid by reaction with sodium fluoride and acetic acid", "Step 6: Oxidation of 2-bromo-3-chloro-4-carboxybenzoic acid to 2-bromo-3-chloro-4-fluorobenzoic acid using hydrogen peroxide and sodium hydroxide", "Step 7: Purification of the final product by recrystallization from water" ] }

CAS RN

170108-04-0

Product Name

2-bromo-3-chloro-4-fluorobenzoic acid

Molecular Formula

C7H3BrClFO2

Molecular Weight

253.5

Purity

95

Origin of Product

United States

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